![molecular formula C11H14N4O4S B2808506 2-((1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)propanoic acid CAS No. 17915-56-9](/img/structure/B2808506.png)
2-((1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)propanoic acid
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Description
The compound “2-((1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)propanoic acid” is a derivative of 1,3,7-Trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine . The molecular formula of the base compound is C9H11N5O3 .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined through laboratory analysis. For “2-((1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)propanoic acid”, such information is not available in the resources I have accessed .Scientific Research Applications
Material Characterization
The compound could potentially be used in advanced material characterization methods . These methods involve using various techniques to determine the physical and chemical properties of materials. This compound could potentially enhance the accuracy and efficiency of these methods.
Synchrotron Techniques
Synchrotron techniques are a range of methods that use synchrotron radiation to investigate the properties of matter . This compound could potentially be used in these techniques to enhance their effectiveness.
Imaging and Lithography
This compound could potentially be used in imaging and lithography, which are techniques used to create detailed images or patterns . Its unique properties could potentially enhance the resolution and accuracy of these techniques.
properties
IUPAC Name |
2-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)sulfanylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O4S/c1-5(9(17)18)20-10-12-7-6(13(10)2)8(16)15(4)11(19)14(7)3/h5H,1-4H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVSBROBJIWYPOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)SC1=NC2=C(N1C)C(=O)N(C(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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